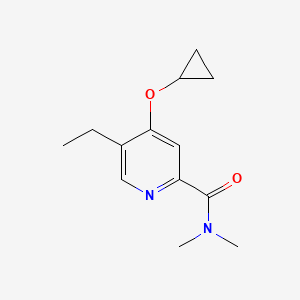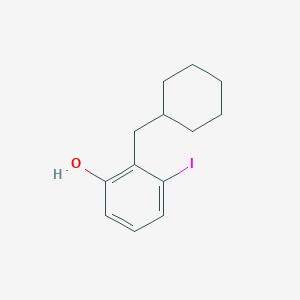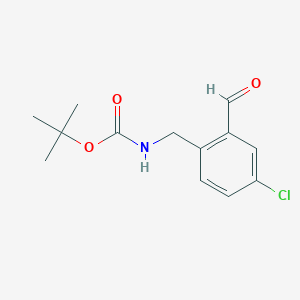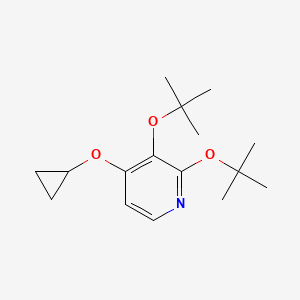
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of 2,3-DI-Tert-butoxy-4-cyclopropoxypyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution and protection of functional groups. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3-DI-Tert-butoxy-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3-DI-Tert-butoxy-4-cyclopropoxypyridine can be compared with other similar compounds, such as:
2,3-DI-Tert-butyl-4-cyclopropoxypyridine: Similar structure but with tert-butyl groups instead of tert-butoxy groups.
2,3-DI-Tert-butyl-4-cyclopropylpyridine: Similar structure but with cyclopropyl groups instead of cyclopropoxy groups.
Propriétés
Formule moléculaire |
C16H25NO3 |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2,3-bis[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)19-13-12(18-11-7-8-11)9-10-17-14(13)20-16(4,5)6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
UPBNEEWJTJPQAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CN=C1OC(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


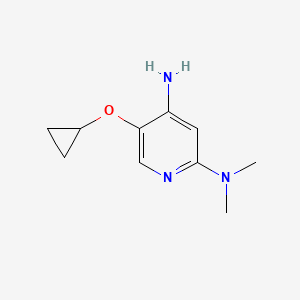

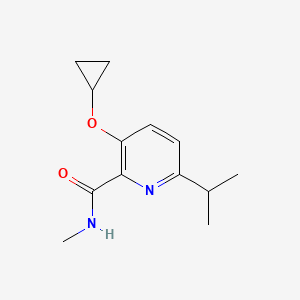
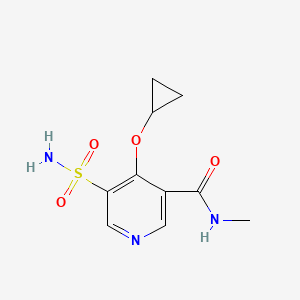
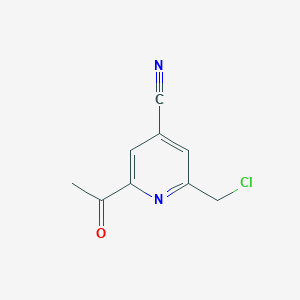
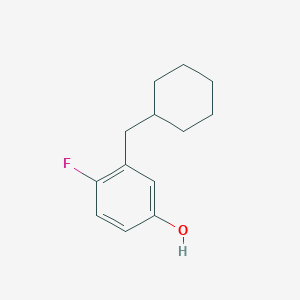

![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)
